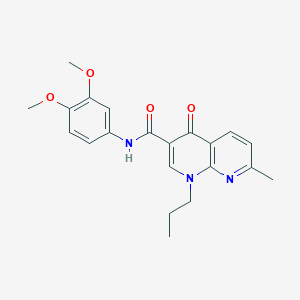
7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also known as MMP-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, is a novel synthetic compound with a variety of potential applications in the field of scientific research. The compound has been studied for its potential to act as a therapeutic agent, as well as for its potential for use in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide,4-dihydro-1,8-naphthyridine-3-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then activates a cascade of biochemical reactions. These reactions are thought to be responsible for the compound’s anti-inflammatory, anti-tumor, and anti-viral properties.
Biochemical and Physiological Effects
This compound,4-dihydro-1,8-naphthyridine-3-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, which could potentially be used to treat various diseases. In addition, the compound has been found to have an effect on the regulation of gene expression, as well as on the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide,4-dihydro-1,8-naphthyridine-3-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be purified using a variety of techniques. In addition, the compound has a variety of biochemical and physiological effects, making it a promising candidate for the study of a variety of biological processes. However, the compound is relatively new, and its mechanism of action is not yet fully understood.
Direcciones Futuras
7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide,4-dihydro-1,8-naphthyridine-3-carboxamide has a variety of potential future directions. The compound could be further studied for its potential to act as a therapeutic agent, as well as for its potential to act as a molecular probe for the study of biochemical and physiological processes. In addition, the compound could be studied for its potential to act as a biomarker for the diagnosis and treatment of various diseases. Finally, the compound could be studied for its potential to act as a drug delivery system for the delivery of therapeutic agents.
Métodos De Síntesis
7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide,4-dihydro-1,8-naphthyridine-3-carboxamide can be synthesized using a multi-step process. The first step involves the preparation of the starting materials, which can be done using a variety of methods. The second step involves the reaction of the starting materials with a suitable catalyst to form the desired compound. The final step involves the purification of the compound, which can be done using a variety of techniques.
Aplicaciones Científicas De Investigación
7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide,4-dihydro-1,8-naphthyridine-3-carboxamide has been studied for its potential to act as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases. In addition, the compound has been studied for its potential to act as a molecular probe for the study of biochemical and physiological processes.
Propiedades
IUPAC Name |
7-methyl-N-(3-methylphenyl)-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-4-3-5-12(8-10)20-17(22)14-9-18-16-13(15(14)21)7-6-11(2)19-16/h3-9H,1-2H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQASGMWRLBCVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6583635.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B6583638.png)
![2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6583644.png)
![3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B6583648.png)
![5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6583677.png)
![2-(4-ethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B6583683.png)
![N-benzyl-3-[2-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B6583685.png)
![3-[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B6583691.png)
![N-butyl-3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B6583696.png)
![6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6583710.png)
![N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6583715.png)

![N-cyclopentyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6583746.png)
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6583758.png)